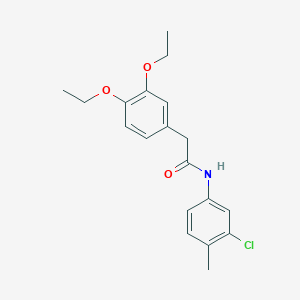
N-(3-chloro-4-methylphenyl)-2-(3,4-diethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(3,4-diethoxyphenyl)acetamide, commonly known as CDEA, is a chemical compound that has received considerable attention in recent years due to its potential therapeutic properties. CDEA belongs to the family of N-aryl-2-phenylacetamides, which are known for their diverse pharmacological activities. In
Wirkmechanismus
The exact mechanism of action of CDEA is not fully understood, but it is believed to act through multiple pathways. CDEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, CDEA has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism. These mechanisms may contribute to the anti-inflammatory and antitumor effects of CDEA.
Biochemical and Physiological Effects
CDEA has been shown to have a variety of biochemical and physiological effects. In animal studies, CDEA has been found to reduce inflammation and pain, as well as inhibit the growth of cancer cells. CDEA has also been shown to have neuroprotective effects in animal models of epilepsy and ischemic stroke. These findings suggest that CDEA may have potential therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CDEA is that it is relatively easy to synthesize and purify, making it a useful tool for studying its pharmacological properties. In addition, CDEA has been found to be relatively non-toxic, with no significant adverse effects observed in animal studies. However, one limitation of CDEA is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on CDEA. One area of interest is the development of CDEA derivatives with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor effects of CDEA, which may identify new targets for cancer therapy. Finally, the potential therapeutic applications of CDEA in the treatment of other diseases, such as neurodegenerative disorders, should be further explored.
Synthesemethoden
CDEA can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methylphenylamine with 3,4-diethoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with acetic acid to yield CDEA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CDEA has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In addition, CDEA has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. These findings suggest that CDEA may have potential therapeutic applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3,4-diethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-4-23-17-9-7-14(10-18(17)24-5-2)11-19(22)21-15-8-6-13(3)16(20)12-15/h6-10,12H,4-5,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDGRKGBFHDSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5750388.png)

![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5750402.png)
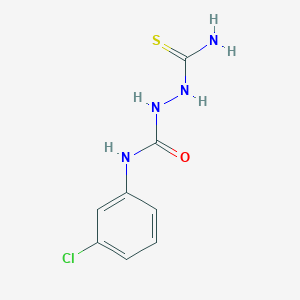

![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750415.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone](/img/structure/B5750417.png)
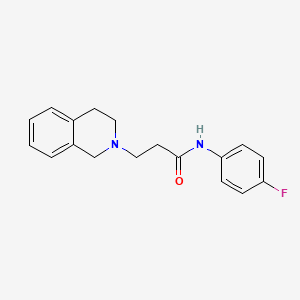
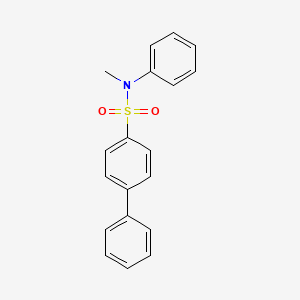

![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5750455.png)

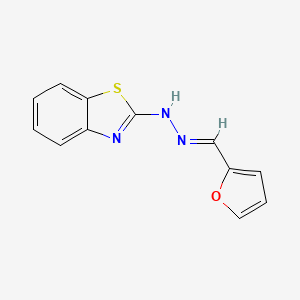
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5750465.png)